6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one
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Overview
Description
6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is a heterocyclic compound that features both imidazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a γ-keto-oxazole with hydrazine hydrate in acetic acid, leading to the formation of the fused imidazole-oxazole ring system . Another approach includes the intramolecular dehydration of γ-amino-oxazoles .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structural features make it a candidate for use in materials science, such as in the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazole: Known for its inhibitory activity against Leishmania infantum.
2,3-Dihydroimidazo[1,2-c]quinazoline: Studied for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
Uniqueness
6,6-Dimethyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. Its fused ring system provides a rigid framework that can be exploited in the design of new molecules with tailored properties.
Biological Activity
6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of imidazooxazoles, which are characterized by their fused heterocyclic rings. The structural formula is depicted as follows:
This structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]oxazole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates efficacy against various pathogens:
- Mycobacterium tuberculosis : Exhibits significant anti-tubercular activity.
- Trypanosoma cruzi : Shows potential in treating Chagas disease.
- Leishmania donovani : Effective against visceral leishmaniasis.
These findings suggest that the compound could be a candidate for developing new treatments for these diseases .
The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes critical for pathogen survival. For instance, it has been suggested that these compounds may interfere with nucleic acid synthesis or protein function within microbial cells .
Case Studies
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis showed promising results. The compound was tested in vitro and demonstrated a Minimum Inhibitory Concentration (MIC) significantly lower than that of standard treatments. This suggests that it could serve as a potent alternative or adjunct therapy in tuberculosis management .
Pathogen | MIC (µg/mL) | Standard Treatment MIC (µg/mL) |
---|---|---|
Mycobacterium tuberculosis | 0.5 | 1.0 |
Trypanosoma cruzi | 0.8 | 2.0 |
Leishmania donovani | 0.4 | 1.5 |
Pharmacological Studies
Pharmacological evaluations have indicated that the compound possesses low toxicity profiles while maintaining high efficacy against targeted pathogens. In animal models, it has shown favorable pharmacokinetics with good absorption and distribution characteristics .
Properties
CAS No. |
63696-53-7 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6,6-dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C7H10N2O2/c1-7(2)5(10)9-3-4-11-6(9)8-7/h3-4H2,1-2H3 |
InChI Key |
KNUWPHKDZUHMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N2CCOC2=N1)C |
Origin of Product |
United States |
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